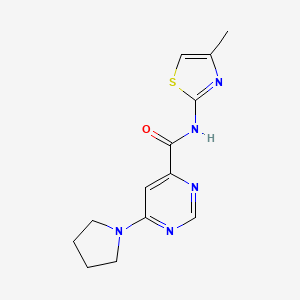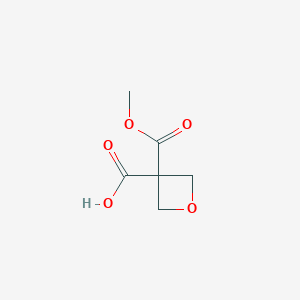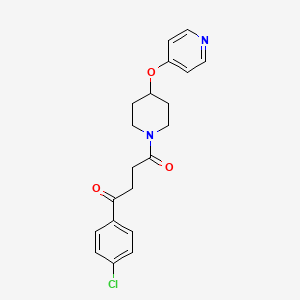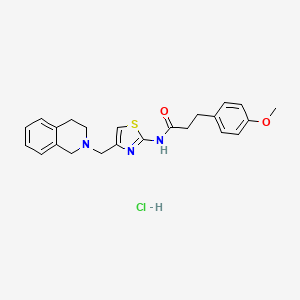![molecular formula C12H12ClFO B2778077 [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287289-50-1](/img/structure/B2778077.png)
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP-47,497 has been studied extensively for its potential therapeutic applications in various medical conditions.
作用机制
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. These receptors are involved in a wide range of physiological and pathological processes, including pain perception, inflammation, and cancer cell growth. This compound binds to these receptors and activates them, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of pain and inflammation. This compound has also been found to have anti-cancer properties, which make it a potential treatment for various types of cancer.
实验室实验的优点和局限性
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it a valuable tool for studying the physiological and pathological processes that are regulated by these receptors. This compound is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also limitations to the use of this compound in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, this compound may have off-target effects that could interfere with the interpretation of experimental results.
未来方向
There are several future directions for research on [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of focus is the development of more selective agonists of the cannabinoid receptors, which could have fewer off-target effects and be more useful as therapeutic agents. Another area of focus is the study of the effects of this compound on the endocannabinoid system, which is involved in a wide range of physiological processes. Finally, there is also interest in the development of this compound as a potential treatment for various medical conditions, including pain, inflammation, and cancer.
合成方法
The synthesis of [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves several steps, starting with the reaction of 2-chloro-5-fluorobenzyl chloride with bicyclo[1.1.1]pentane in the presence of a base to form the intermediate 3-(2-chloro-5-fluorophenyl)bicyclo[1.1.1]pentane. This intermediate is then reacted with methanol in the presence of a strong acid catalyst to form this compound.
科学研究应用
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to have analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
属性
IUPAC Name |
[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-10-2-1-8(14)3-9(10)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFFJOKCPIRQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC(=C3)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2778003.png)
![ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B2778005.png)

![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2778007.png)

![(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2778009.png)
![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)


